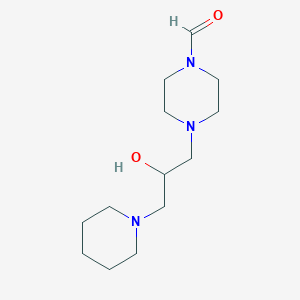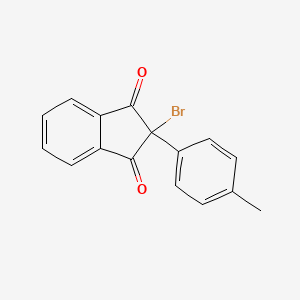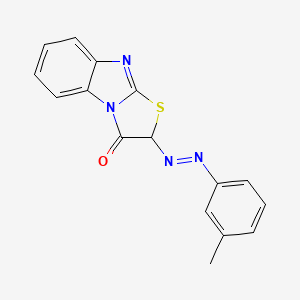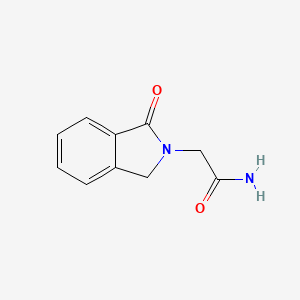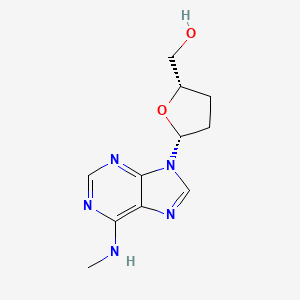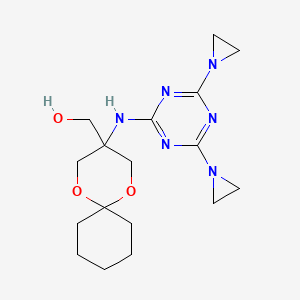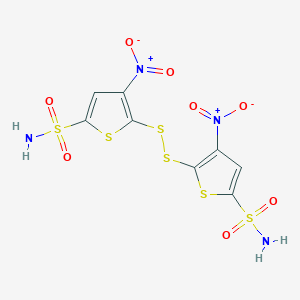
5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 273793 typically involves the reaction of thiophene derivatives with sulfonamide groups under controlled conditions. One common method includes the nitration of thiophene followed by the introduction of sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of NSC 273793 may involve large-scale nitration and sulfonation processes. These methods are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of NSC 273793.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 273793 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under varying conditions of temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
NSC 273793 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The primary mechanism of action of NSC 273793 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 273793 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Uniqueness
NSC 273793 stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer research and drug development .
Eigenschaften
CAS-Nummer |
64729-07-3 |
|---|---|
Molekularformel |
C8H6N4O8S6 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
4-nitro-5-[(3-nitro-5-sulfamoylthiophen-2-yl)disulfanyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H6N4O8S6/c9-25(17,18)5-1-3(11(13)14)7(21-5)23-24-8-4(12(15)16)2-6(22-8)26(10,19)20/h1-2H,(H2,9,17,18)(H2,10,19,20) |
InChI-Schlüssel |
TYQRQKLOWNBWFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1[N+](=O)[O-])SSC2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


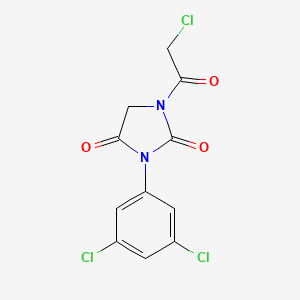
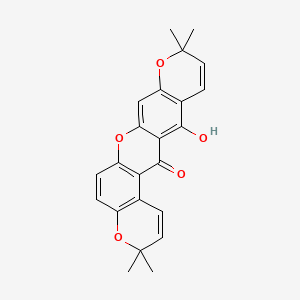
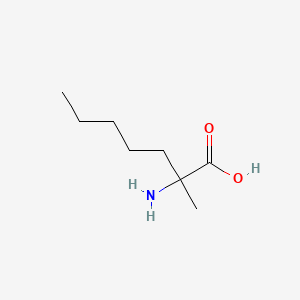
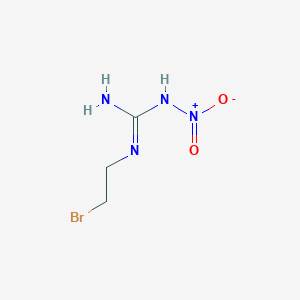
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
